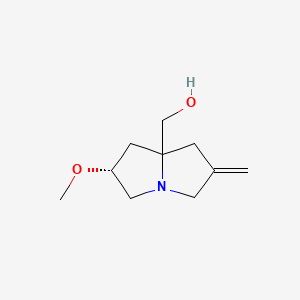![molecular formula C12H17N5O5 B14020106 2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 67505-68-4](/img/structure/B14020106.png)
2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an ethoxy group attached to a ribofuranosyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with azides can lead to the formation of the triazole ring. The ethoxy group and ribofuranosyl moiety are then introduced through subsequent reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol
- 7-Azabenzotriazole
Uniqueness
3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- is unique due to its specific structural features, such as the ethoxy group and ribofuranosyl moiety.
Propiedades
Número CAS |
67505-68-4 |
|---|---|
Fórmula molecular |
C12H17N5O5 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-(5-amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-5-3-7(13)14-11-8(5)15-16-17(11)12-10(20)9(19)6(4-18)22-12/h3,6,9-10,12,18-20H,2,4H2,1H3,(H2,13,14) |
Clave InChI |
READXGNLAYZEOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=C1N=NN2C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)







![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)




